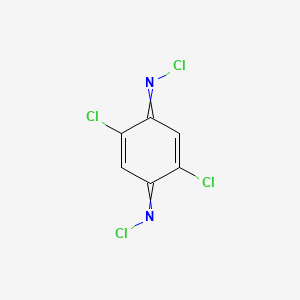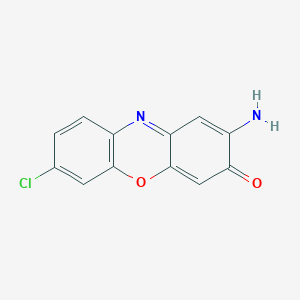
2-Amino-7-chloro-3H-phenoxazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-7-chloro-3H-phenoxazin-3-one is a derivative of phenoxazine, a compound known for its diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . Phenoxazines, including this compound, exhibit various biological activities such as antioxidant, antidiabetic, antimalarial, anti-alzheimer, antiviral, anti-inflammatory, and antibiotic properties .
Méthodes De Préparation
The synthesis of 2-Amino-7-chloro-3H-phenoxazin-3-one can be achieved through the photoinitiated cyclocondensation of 2-azidophenol with substituted 2-aminophenols . The reaction conditions, including the concentration of the starting azide, the nature of the solvent, and the proportion of water in the reaction mixture, significantly influence the yield of the product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
2-Amino-7-chloro-3H-phenoxazin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while substitution reactions may introduce different functional groups into the phenoxazine scaffold .
Applications De Recherche Scientifique
2-Amino-7-chloro-3H-phenoxazin-3-one has numerous scientific research applications. In chemistry, it is used as a photoredox catalyst and in the synthesis of other complex molecules . In biology and medicine, it exhibits antiviral, immunosuppressive, and antiproliferative activities . It is also used in the development of organic light-emitting diodes and dye-sensitized solar cells in the field of material science .
Mécanisme D'action
The mechanism of action of 2-Amino-7-chloro-3H-phenoxazin-3-one involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity may be attributed to its ability to inhibit viral replication by interfering with viral enzymes or proteins . Its antiproliferative activity may involve the inhibition of cell division and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
2-Amino-7-chloro-3H-phenoxazin-3-one can be compared with other phenoxazine derivatives such as 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one and 3-amino-1,4α-dihydro-4α-8-dimethyl-2H-phenoxazine-2-one . These compounds share similar structural features but differ in their specific functional groups and biological activities. The unique properties of this compound, such as its specific antiviral and antiproliferative activities, distinguish it from other phenoxazine derivatives .
Propriétés
Numéro CAS |
31299-63-5 |
|---|---|
Formule moléculaire |
C12H7ClN2O2 |
Poids moléculaire |
246.65 g/mol |
Nom IUPAC |
2-amino-7-chlorophenoxazin-3-one |
InChI |
InChI=1S/C12H7ClN2O2/c13-6-1-2-8-11(3-6)17-12-5-10(16)7(14)4-9(12)15-8/h1-5H,14H2 |
Clé InChI |
RHSIBHQUEDYSHC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)OC3=CC(=O)C(=CC3=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/structure/B14690547.png)
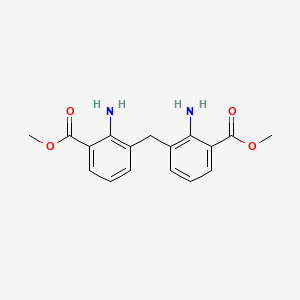
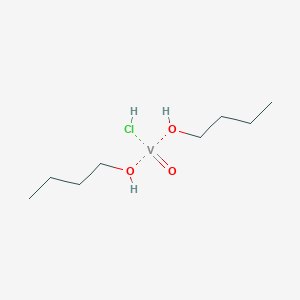
![Benzene, 1,1'-[(phenylmethoxy)methylene]bis-](/img/structure/B14690578.png)
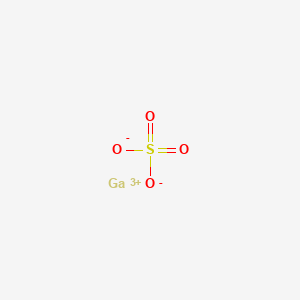
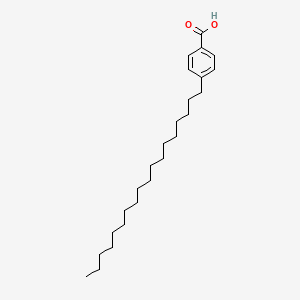
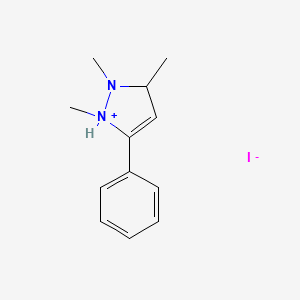
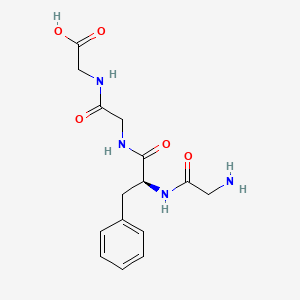
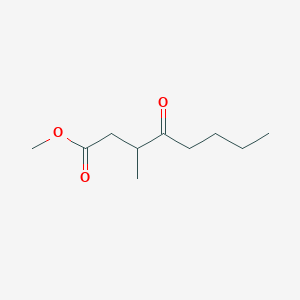
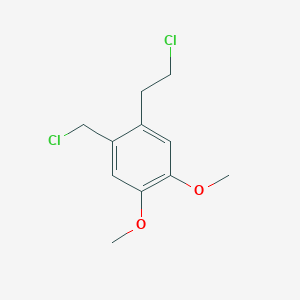


![[(3E,5R,7S,9E,11R,14S,15R,16S)-16-benzyl-5-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B14690633.png)
